Tetraammonium hexacyanoferrate

Vue d'ensemble

Description

Ammonium hexacyanoferrate(4-) is a hexacyanoferrate(4-) salt and an ammonium salt.

Mécanisme D'action

Target of Action

Tetraammonium hexacyanoferrate, also known as Prussian blue, primarily targets ion exchange processes . It is a mixed-valence compound characterized by open 3D frameworks that confer a variety of properties and allow applicability in several fields .

Mode of Action

This compound acts as a surface-bound mediator that greatly facilitates the detection of H2O2 at modest potentials, thereby increasing the selectivity of biosensors versus electroactive interferences . It enhances the elimination of radioactive or non-radioactive caesium/thallium (Cs(I)/Tl(I)) from the body .

Biochemical Pathways

This compound affects the ion exchange capabilities and diffusion-driven processes . It plays a significant role in the prebiotic formation of amino acids and oxyhydroxides .

Pharmacokinetics

It is known to enhance the elimination of radioactive or non-radioactive caesium/thallium (cs(i)/tl(i)) from the body .

Result of Action

The result of this compound’s action is the increased selectivity of biosensors and the enhanced elimination of certain ions from the body . It also plays a role in the synthesis of amino acids .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been used in microelectrode biosensors, where it acts as a surface-bound mediator . Its ion exchange capabilities can also be affected by the presence of other ions .

Activité Biologique

Tetraammonium hexacyanoferrate, also known as ammonium hexacyanoferrate(II), is an inorganic compound with significant interest in various fields, including environmental science and biochemistry. This article explores its biological activity, focusing on its potential applications, toxicity, and interactions with biological systems.

This compound has the chemical formula and appears as a lemon-green powdered solid. It is slightly soluble in water and has a molar mass of approximately 284.10 g/mol for the anhydrous form. The compound decomposes at temperatures above 95 °C, releasing toxic gases such as hydrogen cyanide upon thermal degradation.

Ion-Exchange Properties

One of the notable biological activities of this compound is its ion-exchange capability. This property allows it to selectively bind various metal ions, including cesium (Cs), rubidium (Rb), and thallium (Tl), which are significant for environmental remediation processes where heavy metal removal is necessary. The cubic structure of metal hexacyanoferrates facilitates this selective binding due to the hydrated ionic radii of these ions .

Drug Delivery Systems

Research indicates that this compound and its derivatives have potential applications in drug delivery systems. The stability of ferrocyanide complexes in biological environments makes them suitable candidates for carrying therapeutic agents without significant toxicity.

Toxicity Considerations

While this compound is generally considered safe in controlled environments, it exhibits slight toxicity if ingested, inhaled, or absorbed through the skin. High concentrations can lead to the formation of toxic byproducts during thermal decomposition, necessitating careful handling with appropriate personal protective equipment (PPE) in laboratory settings.

Case Studies and Research Findings

Several studies have investigated the biological interactions and applications of this compound:

- Environmental Remediation : A study demonstrated the effectiveness of metal hexacyanoferrates as sorbents for recovering alkali and base metal ions, highlighting their role in environmental cleanup efforts .

- Electrochemical Studies : Research into the electrochemical behavior of related ferrocyanide complexes has shown that they can facilitate redox reactions involving biological molecules like cysteine, suggesting potential applications in biosensing technologies .

- Nanoparticle Formation : Thermal decomposition studies have indicated that heating this compound can produce nanoparticles like Prussian blue, which have been explored for their catalytic properties in various biochemical reactions.

Comparative Analysis with Related Compounds

The following table summarizes key properties of this compound compared to other ferrocyanide complexes:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| This compound | Slightly toxic; low solubility; effective ion-exchanger | |

| Potassium Ferrocyanide | More soluble; widely used in industry; higher toxicity | |

| Tetramethylammonium Ferricyanide | Different redox properties; used as an oxidant | |

| Tetraethylammonium Hexacyanoferrate | Similar structure; differs in solubility and redox behavior |

Applications De Recherche Scientifique

Environmental Applications

Water Treatment

Tetraammonium hexacyanoferrate has been utilized as an effective sorbent for the removal of heavy metals and radionuclides from wastewater. Its high surface area and unique structural properties allow it to capture contaminants such as cesium and thallium efficiently. Research indicates that metal hexacyanoferrates can be immobilized on various supports to enhance their ion-exchange capabilities, making them suitable for long-term water treatment solutions .

Catalytic Degradation of Organic Pollutants

Recent studies have demonstrated that this compound-based nanostructures can serve as catalysts for the degradation of organic pollutants, such as bisphenol-A and rhodamine-B. The catalytic activity is significantly enhanced when these compounds are used in conjunction with oxidants like peroxomonosulfate (PMS), achieving high rate constants for pollutant degradation .

Electrochemical Applications

Energy Storage Systems

this compound is being explored for its potential in energy storage applications, particularly in the development of supercapacitors and batteries. Its electrochemical properties allow for efficient charge transfer, making it a candidate for improving the performance of energy storage devices .

Electrocatalysis

The compound has shown promise as an electrocatalyst in various electrochemical reactions, including the oxidation of ferricyanide ions. Studies have characterized these reactions using techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray absorption spectroscopy (XAS), providing insights into the mechanisms involved .

Material Science

Nanostructured Materials

The synthesis of this compound can lead to the formation of nanostructured materials with unique properties. These materials are being investigated for their potential use in thin-film deposition and other industrial applications. The ability to control particle size and morphology during synthesis enhances their applicability in various technological fields .

Hybrid Materials Development

Research into hybrid materials incorporating this compound has revealed potential applications in drug delivery systems and sensors. The stability and compatibility of these hybrids with biological systems make them suitable candidates for biomedical applications .

Case Studies

Propriétés

IUPAC Name |

tetraazanium;iron(2+);hexacyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4H3N/c6*1-2;;;;;/h;;;;;;;4*1H3/q6*-1;+2;;;;/p+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQVPEBHZMCRMC-UHFFFAOYSA-R | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

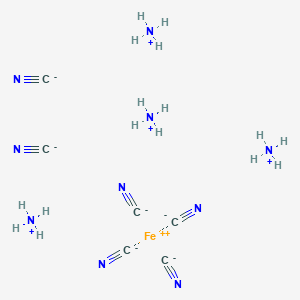

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[NH4+].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16FeN10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051725 | |

| Record name | Tetraammonium hexacyanoferrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; Turns blue in air; [HSDB] Light green powder; [MSDSonline] | |

| Record name | Ammonium ferrocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely sol in water; practically insol in alcohol /Trihydrate/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 90 | |

| Record name | AMMONIUM FERROCYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, TURNS BLUE IN AIR | |

CAS No. |

14481-29-9 | |

| Record name | Tetraammonium hexacyanoferrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM FERROCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHD63ZGL2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM FERROCYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.